Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Pharmaceutical analysis Impurity profiling Mass spectrometry

Generic Rebamipide manufacturers face ANDA rejection risks when process impurity reference standards lack rigorous characterization. This certified reference standard (CAS 4900-38-3) directly resolves ICH Q3A and JP pharmacopoeia compliance challenges. • ≥98% HPLC purity with comprehensive COA (HPLC, NMR, MS spectra) for audit-ready documentation • Enables accurate impurity quantification, system suitability testing, and method validation per JP compendial standards • Supports impurity carryover studies and stability-indicating method verification for DMF/ANDA submissions

Molecular Formula C19H22N2O6
Molecular Weight 374.393
CAS No. 4900-38-3
Cat. No. B2603884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate
CAS4900-38-3
Molecular FormulaC19H22N2O6
Molecular Weight374.393
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,21,22)
InChIKeyALGGJCHJAMWLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 4900-38-3: Pharmacopoeial Impurity Standard & Rebamipide Intermediate Guide


Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate (CAS 4900-38-3) is a synthetic quinolinone derivative with the molecular formula C₁₉H₂₂N₂O₆ and a molecular weight of 374.39 g/mol . This compound is a documented process-related impurity of the anti-ulcer drug Rebamipide (CAS 90098-04-7) and simultaneously serves as the pivotal intermediate (Compound III) in the classical synthetic route to Rebamipide, formed by the condensation of 4-(bromomethyl)quinolin-2(1H)-one with diethyl acetamidomalonate [1]. It is commercially available as a certified reference standard (typically ≥95% HPLC purity) from multiple suppliers, accompanied by comprehensive certificates of analysis (COA) including HPLC, NMR, and MS data, and is utilized for analytical method development, method validation (AMV), and quality control (QC) release testing in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) .

Pharmacopoeial impurity reference standard for Rebamipide HPLC methods
Certified COA with HPLC, NMR, MS data to support ANDA/DMF documentation
Isolated intermediate in the classical Rebamipide synthetic route

Why Generic Substitution Fails for This Rebamipide Impurity


The scientific and industrial procurement of Rebamipide-related reference standards cannot rely on generic substitution because each impurity possesses a unique combination of molecular structure, chromatographic retention behavior, and pharmacopoeial significance. CAS 4900-38-3 is specifically the diethyl ester-acetamido intermediate that retains both malonate ester protecting groups and the acetamido moiety, distinguishing it from the debenzoylated isomer (DER, the primary pharmacopoeial degradation product [1]), from brominated impurities such as Impurity 21 (C₁₉H₂₁BrN₂O₆, which incorporates a bromine atom at the bridging methylene [2]), and from the final drug substance Rebamipide itself (which bears a 4-chlorobenzamido group instead of the acetamido group). These structural differences directly impact HPLC relative retention times (RRT), detector response factors, and mass spectrometric fragmentation patterns used in compendial purity testing per the Japanese Pharmacopoeia [3]. Selecting the correct impurity standard is therefore not merely a matter of compound class similarity but is mandatory for regulatory compliance, accurate quantification of process-related impurities, and successful ANDA/DMF submissions.

Debenzoylated isomer (DER): Different chromatographic retention and MS fragmentation may invalidate process impurity quantification; not equivalent to CAS 4900-38-3.
Brominated analog (Impurity 21): The bromine atom alters molecular mass and detector response factors; may not serve as a substitute for route-specific impurity monitoring.
Rebamipide API (CAS 90098-04-7): The 4-chlorobenzamido group shifts relative retention time; unsuitable as a process intermediate standard for ANDA validation.

Head-to-Head Evidence for CAS 4900-38-3


Molecular Weight Differentiation from Rebamipide and Starting Material

The molecular weight of CAS 4900-38-3 (374.39 g/mol) provides a critical differentiating feature for mass spectrometric identification. It differs from the Rebamipide active pharmaceutical ingredient (API) (CAS 90098-04-7, MW 370.79 g/mol) by +3.6 Da, corresponding to the replacement of the 4-chlorobenzamido group (Cl, ~35.5 Da) with an acetamido group plus an additional carbethoxy (COOEt) moiety [1]. It is 157.17 Da heavier than the upstream starting material diethyl acetamidomalonate (CAS 1068-90-2, MW 217.22 g/mol), reflecting the addition of the entire quinolinone scaffold . This mass difference enables unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in LC-MS impurity methods.

MW Differentiation
Head-to-head
374.39 g/mol (target) vs 370.79 (Rebamipide); +157.17 Da vs diethyl acetamidomalonate
Supports unambiguous MS-based peak assignment
Co‑elution risk in UV‑only methods may require MS confirmation
Pharmaceutical analysis Impurity profiling Mass spectrometry Rebamipide intermediate

Melting Point Profile vs. Precursor and Final API

CAS 4900-38-3 exhibits a melting point of 220-221°C with decomposition, as reported by ChemicalBook and multiple supplier certificates of analysis . This places the compound in a distinct thermal stability window: it decomposes approximately 124-126°C above the melting range of its precursor diethyl acetamidomalonate (94-100°C) [1], yet approximately 68-69°C below the decomposition point of the final drug substance Rebamipide (288-290°C dec.) [2]. This intermediate thermal profile reflects the partially elaborated quinolinone structure and the presence of the two ethyl ester groups, which lower thermal stability relative to the fully aromatized and conjugated Rebamipide molecule.

Melting Point
Head-to-head
220–221°C dec.; +124–126°C above precursor; –68–69°C below API
Rapid identity verification test for incoming standard
Decomposition temperature may vary with heating rate
Thermal analysis Purity determination Pharmaceutical reference standard Physicochemical characterization

Synthetic Pathway Position and Route-Specific Fidelity

In the original and most widely referenced Rebamipide synthesis (Otsuka Pharmaceutical, DE 3324034; US 4578381), CAS 4900-38-3 (Compound III) is produced by the condensation of 4-(bromomethyl)quinolin-2(1H)-one (I) with diethyl acetamidomalonate (II) in the presence of sodium ethoxide in refluxing ethanol [1]. This intermediate is then subjected to decarboxylative hydrolysis with refluxing 20% HCl to yield the free amino acid, 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine (IV). Alternative synthetic routes (e.g., methods employing 4-chlorobenzoyl amino diethyl malonate or bromomethyl quinolone directly with parachlorobenzoyl amino diethyl malonate [2]) bypass this intermediate and can generate a different impurity profile. The targeted procurement of 4900-38-3 as an isolated, purified intermediate with defined purity (≥95% HPLC) enables process analytical technology (PAT) monitoring of the alkylation step completion and facilitates quality-by-design (QbD) approaches in Rebamipide manufacture.

Synthetic Route Fidelity
Class-level inference
Isolated intermediate III in classical synthesis; purity ≥95% HPLC
Supports route-specific impurity control for ANDA
Quantitative yield data not publicly available; confirm with in-house validation
Organic synthesis Process chemistry Rebamipide manufacturing Intermediate quality control

Commercial Purity Benchmarking Across Suppliers

Across multiple commercial suppliers, CAS 4900-38-3 is routinely offered at purities ranging from 95% to ≥98% as determined by HPLC, with accompanying certificates of analysis (COA) that include HPLC chromatograms, ¹H-NMR, and MS data . For example, CATO Research Chemicals supplies an impurity reference standard at 97% purity (brand C1802855) , ChemScene offers the compound at ≥98% purity (Cat. No. CS-M3480) , and MolCore provides the compound at ≥98% HPLC purity under ISO-certified quality systems . This level of characterization and batch-to-batch documentation exceeds that typically available for non-pharmacopoeial research chemicals and is aligned with ICH Q3A/Q3B expectations for impurity reference standards used in pharmaceutical development.

Commercial Purity
Data to verify
Supplier‑declared purity range: 95–≥98% HPLC
Supplier-declared; verify with batch-specific COA
Documentation must be reviewed before regulatory use
Reference standard procurement Quality assurance HPLC purity Supplier qualification

Application Scenarios for CAS 4900-38-3


HPLC System Suitability Testing for Rebamipide Related Substances

CAS 4900-38-3 serves as a critical system suitability standard for establishing the resolution between Rebamipide and its process-related impurities during HPLC method validation. The compound's distinct molecular weight (374.39 g/mol) and retention characteristics enable chromatographers to verify column performance and mobile phase adequacy prior to running sample analyses. This application is mandated by the Japanese Pharmacopoeia purity test for Rebamipide related substances [1]. The well-documented purity (≥95-98% HPLC) and the provision of comprehensive COA documentation (including HPLC, NMR, and MS spectra) ensure that laboratories can meet regulatory expectations for method qualification .

ANDA and DMF Route-Specific Impurity Quantification

For generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for Rebamipide tablets, CAS 4900-38-3 is indispensable for demonstrating control over route-specific process impurities. Because the compound is the direct product of the alkylation step in the classical Rebamipide synthesis (condensation of 4-(bromomethyl)quinolin-2(1H)-one with diethyl acetamidomalonate) [1], its availability as a certified reference standard enables manufacturers to establish impurity carryover studies, set acceptance criteria per ICH Q3A guidelines, and provide regulatory agencies with batch analysis data that confirms the absence or control of this specific impurity in the final drug substance.

Quality-by-Design in Rebamipide Process Chemistry

In process chemistry laboratories focused on optimizing the Rebamipide synthetic route, CAS 4900-38-3 functions as both an analytical marker for reaction monitoring and a purified intermediate for downstream chemistry development. Its melting point (220-221°C dec.) provides a rapid, orthogonal identity test that distinguishes it from both the starting material diethyl acetamidomalonate (mp 94-100°C) and the final API Rebamipide (mp 288-290°C dec.) [1]. This enables process chemists to implement in-process controls (IPC) and design-of-experiment (DoE) studies with a well-characterized reference material that ensures batch-to-batch consistency.

Forced Degradation and Stability-Indicating Method Validation

Although CAS 4900-38-3 is primarily a process-related impurity rather than a degradation product, its structural relationship to the Rebamipide scaffold—retaining the intact 2-oxo-1,2-dihydroquinoline chromophore and the malonate ester functionalities—makes it a useful marker in forced degradation studies. By spiking Rebamipide API with this impurity standard under oxidative, thermal, and hydrolytic stress conditions, analytical scientists can verify the specificity and stability-indicating capability of their HPLC methods [1]. This is particularly relevant for demonstrating that the analytical method can separate this process impurity from any degradation products that may arise during shelf-life studies.

Application
Selection Property
Validation Focus
HPLC System Suitability for Rebamipide Related Substances
Pharmacopoeial system suitability standard with comprehensive COA
Resolution verification and method qualification per JP monograph
ANDA & DMF Route-Specific Impurity Quantification
Route-specific intermediate standard with documented synthetic provenance
Impurity carryover study and ICH Q3A acceptance criteria
Quality-by-Design in Rebamipide Process Chemistry
Purified intermediate with orthogonal identity tests (mp, HPLC)
In-process control and DoE batch consistency verification
Forced Degradation & Stability-Indicating Method Validation
Process-related impurity marker for specificity studies
Separation of process impurity from degradation products under stress
Quote Request

Request a Quote for Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.